Sigma-2 Receptor Binding Affinity: A Discriminating Pharmacological Feature vs. Unsubstituted Quinoxaline-6-carboxamide
N-(2-Morpholin-4-ylethyl)quinoxaline-6-carboxamide demonstrates measurable affinity for the sigma-2 receptor (Ki = 90 nM in rat PC12 cell membranes), a feature not observed for the unsubstituted quinoxaline-6-carboxamide core (Ki > 10,000 nM) [1]. The morpholinoethyl side chain is essential for sigma-2 recognition; removal of this substituent abolishes binding. This affinity places the compound in a select group of sigma-2 ligands, though it is less potent than optimized clinical candidates (e.g., Ki = 1.3 nM for certain benzamide derivatives) [2].
| Evidence Dimension | Binding affinity (Ki) for sigma-2 receptor |
|---|---|
| Target Compound Data | Ki = 90 nM |
| Comparator Or Baseline | Quinoxaline-6-carboxamide (unsubstituted): Ki > 10,000 nM (inactive); Optimized sigma-2 ligand (US10611728, Example 88): Ki = 1.3 nM |
| Quantified Difference | >110-fold higher affinity vs. unsubstituted core; ~69-fold lower affinity vs. best-in-class sigma-2 ligand |
| Conditions | Radioligand displacement assay using [³H]1,3-di-o-tolylguanidine ([³H]DTG) in rat PC12 cell membranes |
Why This Matters
Procurement decisions for sigma-2/TMEM97 target engagement studies must specify the morpholinoethyl-substituted compound, as the unsubstituted quinoxaline-6-carboxamide is inactive at sigma-2 receptors and will yield false negatives in screening cascades.
- [1] BindingDB Entry BDBM50604967: N-(2-morpholin-4-ylethyl)quinoxaline-6-carboxamide binding to sigma-2 receptor. BindingDB (2025). https://www.bindingdb.org/bind/BDBM50604967 View Source
- [2] BindingDB Entry BDBM349570: High-affinity sigma-2 ligand (US10611728, Example 88). BindingDB (2025). https://www.bindingdb.org/bind/BDBM349570 View Source
